6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
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Description
6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a useful research compound. Its molecular formula is C23H20F3N3O2S2 and its molecular weight is 491.55. The purity is usually 95%.
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Biological Activity
6,7-Dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure suggests possible interactions with various biological targets, leading to a range of therapeutic applications. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antitumor activity. The specific compound has been evaluated for its efficacy against various cancer cell lines. For instance, it has shown cytotoxic effects on breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values in the low micromolar range, indicating potent activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
A549 | 4.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogenic bacteria and fungi. In vitro assays revealed that it inhibits the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Candida albicans | 16 µg/mL |
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and enzymes. It is believed to inhibit certain kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
Case Studies
- Antitumor Efficacy in Animal Models : A study conducted on xenograft models using human breast cancer cells demonstrated that treatment with this compound significantly reduced tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.
- Synergistic Effects with Other Anticancer Agents : In combination therapy studies, the compound has shown enhanced efficacy when used alongside established chemotherapeutics such as doxorubicin. This synergy is thought to result from the compound's ability to modulate drug resistance mechanisms.
Properties
IUPAC Name |
6,7-dimethoxy-3-(thiophen-2-ylmethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-30-19-10-17-18(11-20(19)31-2)28-22(29(21(17)27)12-16-4-3-9-32-16)33-13-14-5-7-15(8-6-14)23(24,25)26/h3-11,27H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWVMMOQUGQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=C(C=C3)C(F)(F)F)CC4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.